molecular formula C20H23N5O B14933113 1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-indol-6-yl)piperidine-4-carboxamide

1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-indol-6-yl)piperidine-4-carboxamide

Cat. No.: B14933113
M. Wt: 349.4 g/mol
InChI Key: ODIVIOOGQOOBHH-UHFFFAOYSA-N
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Description

1-(4,6-Dimethylpyrimidin-2-yl)-N-(1H-indol-6-yl)piperidine-4-carboxamide (CAS 1401590-55-3) is a synthetic small molecule with a molecular weight of 349.43 g/mol and a molecular formula of C20H23N5O . This compound features a piperidine core, a privileged scaffold in pharmaceutical research that is present in more than twenty classes of therapeutics . The structure incorporates both a 4,6-dimethylpyrimidinyl group and an indole moiety, heterocyclic systems widely recognized for their significant roles in medicinal chemistry and drug discovery . The piperidine ring and its derivatives are of immense importance in the pharmaceutical industry, serving as key building blocks for a wide array of biologically active compounds . Furthermore, nitrogen-containing heterocycles like the indole and pyrimidine units in this molecule are fundamental frameworks in numerous biological compounds and are known to exhibit a diverse spectrum of biological properties . This combination of structurally relevant motifs makes this carboxamide derivative a valuable chemical tool for researchers exploring new therapeutic agents. Potential research applications include, but are not limited to, investigations in oncology, given that similar complex heterocyclic compounds are being explored for the modulation of targets like MYC for the treatment of cancer . It may also serve as a key intermediate in synthetic chemistry for the construction of more complex molecules or in structure-activity relationship (SAR) studies to optimize potency and selectivity for various biological targets. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

Molecular Formula

C20H23N5O

Molecular Weight

349.4 g/mol

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-indol-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C20H23N5O/c1-13-11-14(2)23-20(22-13)25-9-6-16(7-10-25)19(26)24-17-4-3-15-5-8-21-18(15)12-17/h3-5,8,11-12,16,21H,6-7,9-10H2,1-2H3,(H,24,26)

InChI Key

ODIVIOOGQOOBHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)NC3=CC4=C(C=C3)C=CN4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-indol-6-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 4,6-dimethylpyrimidine, the ring is formed through cyclization reactions.

    Indole Attachment: The indole moiety is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Piperidine Ring Formation: The piperidine ring is synthesized through a series of nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the piperidine ring with the pyrimidine and indole moieties under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-indol-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the indole and pyrimidine rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-indol-6-yl)piperidine-4-carboxamide is a complex organic compound that features a pyrimidine ring, an indole moiety, and a piperidine ring. It has a molecular formula of C20H23N5O and a molecular weight of 349.4 g/mol . This compound is recognized for its versatility in scientific and industrial applications, especially in medicinal chemistry and material science.

Scientific Research Applications
Research into the biological activity of this compound has indicated potential therapeutic effects, and interaction studies are essential for determining the therapeutic potential and safety profile of the compound.

This compound has several applications across different fields:

  • Medicinal Chemistry It is used in the synthesis of drug candidates. Its unique structure allows it to interact with biological targets, making it valuable for developing new therapeutics.
  • Material Science The compound is used in the creation of novel materials with specific properties. Its chemical structure can be modified to tailor its physical and chemical characteristics for various applications.
  • Chemical Research It serves as a building block in complex organic synthesis. Researchers use it to create more complex molecules and study their properties.

Structural Similarities
Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesUnique Aspects
1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamideContains a piperidine ring and pyrimidineDifferent position of carboxamide group
1-(4,6-dimethylpyrimidin-2-yl)-N-(1-methylindol)Similar pyrimidine and piperidine structureMethyl substitution on indole
1-(4,6-dimethylpyrimidin-2-yl)-N-(indolyl)acetamideIndole attached via an acetamide linkageVariation in functional group attachment

Mechanism of Action

The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-indol-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Piperidine-4-Carboxamide Derivatives

Compounds sharing the piperidine-4-carboxamide scaffold but differing in substituents include:

  • (R)-N-(4-Fluorobenzyl)-1-(1-(Naphthalen-1-yl)ethyl)Piperidine-4-Carboxamide : This analog substitutes the indole group with a naphthalene-ethyl moiety and a 4-fluorobenzyl amide. It demonstrated "acceptable" inhibitory activity against SARS-CoV-2 in preliminary studies .
  • (R)-N-((2-Methoxypyridin-4-yl)Methyl)-1-(1-(Naphthalen-1-yl)ethyl)Piperidine-4-Carboxamide : Here, the indole is replaced by a 2-methoxypyridinylmethyl group. Its bioactivity profile is similarly underexplored but may favor membrane permeability due to the pyridine moiety .

Key Structural Differences :

  • The target compound’s indole group likely enhances π-π stacking interactions with aromatic residues in binding pockets, compared to naphthalene or fluorobenzyl groups.
  • The 4,6-dimethylpyrimidin-2-yl substituent may improve metabolic stability relative to naphthalene-ethyl groups, which are prone to oxidative metabolism.
Pyrimidine-Containing Compounds
  • 4-Methyl-6-(Piperidin-1-yl)Pyrimidin-2-Amine : This simpler pyrimidine derivative lacks the piperidine-4-carboxamide and indole groups. Its crystal structure analysis highlights the role of hydrogen bonding via the amine group, a feature absent in the target compound due to methylation at the pyrimidine 2-position .

Functional Implications :

  • The dimethylpyrimidine group in the target compound may reduce polarity compared to unsubstituted pyrimidines, enhancing blood-brain barrier penetration.
  • The indole moiety could confer selectivity for serotonin receptors or indoleamine 2,3-dioxygenase (IDO) pathways, though this requires experimental validation.

Data Tables

Table 1: Structural Comparison of Key Analogs
Compound Name Core Structure Key Substituents Reported Activity
Target Compound Piperidine-4-carboxamide 4,6-Dimethylpyrimidin-2-yl; 1H-indol-6-yl Not specified in evidence
(R)-N-(4-Fluorobenzyl)-... Piperidine-4-carboxamide Naphthalene-ethyl; 4-fluorobenzyl SARS-CoV-2 inhibition (weak)
4-Methyl-6-(Piperidin-1-yl)Pyrimidin-2-Amine Pyrimidine Piperidinyl; methyl Structural studies only
Table 2: Hypothesized Properties Based on Substituents
Feature Target Compound (R)-N-(4-Fluorobenzyl)-... 4-Methyl-6-(Piperidin-1-yl)...
Lipophilicity (LogP) Moderate (indole + dimethyl) High (naphthalene) Low (amine group)
Metabolic Stability Likely high Moderate (naphthalene oxidation) Low (unprotected amine)
Target Affinity Potential for CNS targets Protease/kinase inhibition Enzymatic H-bonding

Biological Activity

1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-indol-6-yl)piperidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structural components of this compound, particularly the pyrimidine and indole moieties, are significant in various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on different biological systems, and relevant case studies.

  • Molecular Formula : C21_{21}H23_{23}N5_5O
  • Molecular Weight : 357.4 g/mol
  • CAS Number : 1435900-80-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The indole moiety can bind to various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis. The pyrimidine component may also interact with nucleic acids or enzymes, modulating metabolic processes.

Biological Activity Overview

The compound has been evaluated for several biological activities:

  • Anticancer Activity :
    • In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The observed IC50_{50} values indicate significant potency compared to standard chemotherapeutics.
    • Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells by activating caspase pathways, particularly caspase 3/7 .
  • Enzyme Inhibition :
    • The compound has shown inhibitory effects on certain carbonic anhydrases (CAs), which are implicated in cancer progression. Selective inhibition of hCA IX was noted at nanomolar concentrations, highlighting its potential as a therapeutic agent in oncology .
  • Neuroprotective Effects :
    • Preliminary studies suggest that the compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases. Its interaction with acetylcholinesterase (AChE) has been explored, although further investigations are required to confirm efficacy in vivo .

Table 1: Summary of Biological Activities

Activity TypeCell Line/TargetIC50_{50} ValueMechanism of Action
AnticancerMCF-70.48 µMInduction of apoptosis via caspases
AnticancerHCT-1160.78 µMCell cycle arrest
Enzyme InhibitionhCA IX89 pMCompetitive inhibition
NeuroprotectiveAChENot specifiedPotential modulation of neurotransmission

Detailed Findings

A notable study evaluated the anticancer properties of the compound against a panel of cell lines, revealing that it significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways. The study highlighted the importance of structural modifications in enhancing biological activity .

Q & A

Q. What are the recommended synthetic routes for 1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-indol-6-yl)piperidine-4-carboxamide?

The synthesis typically involves coupling a substituted pyrimidine moiety with an indole-piperidine intermediate. Key steps include:

  • Intermediate Preparation : 4,6-Dimethylpyrimidin-2-amine can be synthesized via cyclization of β-keto esters with guanidine derivatives. The indole-piperidine fragment is prepared by functionalizing 1H-indol-6-amine with a piperidine-4-carboxamide group using carbodiimide-mediated coupling (e.g., EDC/HOBt) .
  • Final Coupling : A Buchwald-Hartwig amination or Ullmann-type reaction may link the pyrimidine and indole-piperidine units. Reaction conditions (e.g., Pd catalysts, ligands, and bases) should be optimized to minimize byproducts .

Q. How can spectroscopic techniques confirm the compound’s structure and purity?

  • NMR : Key signals include:
    • 1H NMR : A singlet for the pyrimidine C4 and C6 methyl groups (δ ~2.3–2.5 ppm), aromatic protons from the indole ring (δ ~6.8–7.5 ppm), and piperidine protons (δ ~1.5–3.0 ppm).
    • 13C NMR : The carboxamide carbonyl appears at δ ~165–170 ppm, with pyrimidine carbons at δ ~155–160 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should confirm the molecular ion ([M+H]+) with <2 ppm error. Fragmentation patterns can validate the piperidine and indole linkages .
  • IR : A strong absorption band near ~1650 cm⁻¹ confirms the carboxamide C=O stretch .

Q. What purification methods are effective for isolating this compound?

  • Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexanes or dichloromethane/methanol. Reverse-phase C18 columns can improve separation for polar impurities .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity. Monitor melting points (expected range: 180–220°C) to confirm consistency .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?

  • Core Modifications : Replace the 4,6-dimethylpyrimidine with electron-withdrawing groups (e.g., Cl, CF₃) to alter binding affinity. Adjust the indole’s substitution pattern (e.g., 5-fluoroindole) to improve metabolic stability .
  • Piperidine Flexibility : Introduce sp³-hybridized substituents (e.g., methyl groups) at C3/C5 of the piperidine ring to modulate conformational flexibility and target engagement. Computational docking (e.g., AutoDock Vina) can predict binding poses in enzyme active sites .

Q. How should researchers address contradictions in reported biological activity data?

  • Assay Standardization : Discrepancies in IC50 values may arise from differences in cell lines (e.g., HEK293 vs. CHO) or assay buffers. Use a standardized protocol (e.g., ATP concentration, pH) for kinase inhibition assays .
  • Off-Target Profiling : Employ selectivity panels (e.g., Eurofins KinaseProfiler) to rule out non-specific interactions. Conflicting data in cytotoxicity assays may require orthogonal methods (e.g., flow cytometry vs. MTT) .

Q. What strategies optimize synthetic yields for large-scale production?

  • Catalyst Screening : Test Pd(OAc)₂/XPhos or CuI/1,10-phenanthroline for coupling steps. Microwave-assisted synthesis (e.g., 100°C, 30 min) can reduce reaction times .
  • Solvent Effects : Replace DMF with toluene/water biphasic systems to improve phase separation and reduce side reactions. Monitor reaction progress via LC-MS to terminate at peak conversion .

Q. How can researchers evaluate metabolic stability in preclinical models?

  • In Vitro Assays : Incubate the compound with liver microsomes (human or rodent) and quantify parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (CLint) using the half-life method .
  • Structural Insights : Introduce deuterium at metabolically labile sites (e.g., piperidine C-H positions) to prolong half-life. Compare results with computational predictions (e.g., CYP450 docking) .

Data Contradiction Analysis

Example : Conflicting solubility data in DMSO (e.g., 10 mM vs. 2 mM) could arise from:

  • Polymorphism : Different crystalline forms alter solubility. Characterize polymorphs via XRPD .
  • Impurities : Residual solvents (e.g., DMF) may artificially elevate solubility. Use Karl Fischer titration to confirm water content .

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